N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
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Description
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest
Benzazoles and derivatives, including N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, are significant in medicinal chemistry due to their diverse biological activities. Synthetic chemists are keen on developing new procedures to access compounds with the guanidine moiety, recognizing their potential as therapeutic agents. This review highlights synthetic approaches to 2-guanidinobenzazoles and their pharmacological activities, such as cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis, offering a comprehensive overview of chemical reactions and primary precursors related to these compounds (Rosales-Hernández et al., 2022).
Biological Activities of Guanidine Compounds
Biological Activities of Guanidine Compounds
This paper reviews the significant pharmacological properties, mechanisms of action, and therapeutic uses of simple guanidine derivatives and their cyclic analogues. It highlights the diversity of guanidine-containing molecules in their chemical, biochemical, and pharmacological properties, making them crucial in the design and development of novel drugs targeting various diseases. The review provides insights into the recent patents and original papers focused on guanidine derivatives showing promising biological activity (Sa̧czewski & Balewski, 2009).
Novel Approaches to Screening Guanidine Derivatives
Novel Approaches to Screening Guanidine Derivatives
This review delves into the therapeutic applications of newly synthesized guanidine derivatives, including small peptides and peptidomimetics. It covers the latest developments in the research for these compounds, emphasizing novel approaches for screening lead drug candidates with their pharmacological action. The article highlights the potential of guanidine-based compounds in treating neurodegenerative diseases, anti-inflammatory conditions, and other therapeutic areas, underscoring the need for further studies to support their use in various suggested domains (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Structural Variety and Application in Bioinorganic Chemistry and Catalysis
(Guanidine)copper Complexes Structural Variety and Application in Bioinorganic Chemistry and Catalysis
This paper reviews guanidine copper compounds, focusing on their structural characteristics and applications in bioinorganic chemistry and catalysis. It discusses the copper coordination chemistry of biological guanidine derivatives, various nitrogen-rich guanidine-type systems, and the increasing interest in this ligand class since the 2000s. The paper analyzes different types of guanidines for their donor properties and highlights the specific advantages of guanidines as neutral donor ligands in copper coordination chemistry, offering insights into the versatility of these compounds (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Properties
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXROFFRNCGLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389585 |
Source
|
Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332898-09-6 |
Source
|
Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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